2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid
Description
2-[(tert-Butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[1,2-a]pyrazine core. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of protease inhibitors and receptor modulators due to its rigid scaffold and functional versatility .
Properties
CAS No. |
1782248-68-3 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
ZYPUHPLPQDPSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diketopiperazine Precursor Preparation
The synthesis begins with a diketopiperazine (DKP) scaffold, typically derived from dipeptide precursors. For example, coupling Boc-protected amino acids ( e.g., glycine or alanine) via standard peptide synthesis protocols generates the DKP core. Subsequent aldol condensation with alkynyl aldehydes ( e.g., propiolaldehyde derivatives) in tetrahydrofuran (THF) at 0–25°C introduces an α,β-unsaturated carbonyl moiety.
Pyrrole Annulation
The aldol adduct undergoes gold(I)-catalyzed cyclization to form the pyrrolopyrazine ring. Using Au(PPh₃)Cl (5 mol%) and AgBF₄ (5 mol%) in THF at 66°C, the alkynyl aldehyde moiety undergoes 5-endo cyclization, yielding the bicyclic structure. This step achieves moderate yields (60–70%) and tolerates diverse substituents on the aldehyde precursor.
Carboxylic Acid Formation and Boc Protection
The 7-carboxylic acid group is introduced via hydrolysis of a pre-installed ester ( e.g., ethyl or methyl ester) using aqueous NaOH (2M) in THF/water (1:1) at 60°C. Subsequent Boc protection of the secondary amine at the 2-position employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 25°C.
Multi-Step Synthesis via Diketopiperazine Intermediates
Oxalyl Chloride-Mediated Cyclization
A patented route begins with ethyl 3,4-dioxo-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazine-6-carboxylate. Treatment with oxalyl chloride (1.5 equiv) in toluene at 40°C for 12 hours facilitates cyclization, forming the pyrrolopyrazine core. The crude product is purified via silica gel chromatography (9:1 DCM/methanol) to isolate the intermediate.
Bromination and Functionalization
Bromination at the 3-position using PBr₃ (1.1 equiv) in DCM at 0°C introduces a bromine atom, enabling subsequent cross-coupling reactions. The ethyl ester is hydrolyzed to the carboxylic acid using HCl (6M) in refluxing ethanol (80°C, 4 hours).
Boc Protection Strategy
The tertiary amine at the 2-position is protected via reaction with Boc₂O (1.5 equiv) and triethylamine (TEA, 2.0 equiv) in DCM at 25°C. The reaction proceeds quantitatively within 2 hours, and the product is isolated by extraction with ethyl acetate and water.
Bromine Addition and Cyclization with Methylglyoxal
Bromine-Mediated Ring Formation
A Chinese patent outlines a route starting with acrylic acid, which undergoes bromine addition in dichloromethane at 20–30°C to form 2,3-dibromopropanoic acid. Reaction with aqueous ammonia (28%) in ethanol yields β-aminopropanoic acid, which is condensed with methylglyoxal (40% aqueous solution) under reflux to generate the pyrrolopyrazine skeleton.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[1,2-a]pyrazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain substituted pyrrolo[1,2-a]pyrazines could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . -
Antimicrobial Agents :
The compound has shown potential as an antimicrobial agent. Research indicates that modifications to the pyrrolo[1,2-a]pyrazine structure can enhance its activity against various bacterial strains . -
Neuroprotective Effects :
There is emerging evidence suggesting that compounds similar to 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid may provide neuroprotective effects in models of neurodegenerative diseases. This is attributed to their ability to modulate neuroinflammatory responses .
Materials Science Applications
-
Polymer Chemistry :
The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance . -
Nanomaterials :
Research has explored the use of this compound in the fabrication of nanomaterials for drug delivery systems. Its unique structure allows for functionalization that can enhance the targeting capabilities of nanoparticles .
Synthetic Organic Chemistry Applications
-
Building Block for Synthesis :
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create various derivatives through functional group modifications . -
Chiral Synthesis :
The compound has been utilized in asymmetric synthesis protocols to produce chiral intermediates for pharmaceuticals. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds .
Case Studies
Mechanism of Action
The mechanism by which 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers
A key structural distinction lies in the position of substituents on the pyrrolo[1,2-a]pyrazine ring:
- 2-[(tert-Butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid (): This isomer bears the carboxylic acid at position 6 instead of 7. For instance, the 6-carboxylic acid derivative has been used in kinase inhibitor synthesis, whereas the 7-isomer may favor different target interactions .
Table 1: Comparison of Positional Isomers
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Boc-7-carboxylic acid | Boc (C2), COOH (C7) | C₁₃H₁₈N₂O₄ | 278.29 | Drug intermediates, protease inhibitors |
| 2-Boc-6-carboxylic acid | Boc (C2), COOH (C6) | C₁₃H₁₈N₂O₄ | 278.29 | Kinase inhibitors, peptide mimetics |
Core Structure Variations
Compounds with modified bicyclic frameworks exhibit divergent physicochemical and biological profiles:
- 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (): Replacing the pyrrolo ring with an imidazo moiety introduces an additional nitrogen atom, increasing basicity. The Boc group at position 7 (vs. 2 in the target compound) alters steric hindrance, affecting synthetic accessibility and target engagement .
- 6,8-Dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride (): Methyl groups at positions 6 and 8 enhance lipophilicity, while the hydrochloride salt improves aqueous solubility. Such derivatives have shown promise in CNS drug development due to improved blood-brain barrier penetration .
Table 2: Core Structure and Functional Group Variations
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Target compound | Pyrrolo[1,2-a]pyrazine | Boc (C2), COOH (C7) | 278.29 | Under investigation |
| Imidazo[1,2-a]pyrazine derivative | Imidazo[1,2-a]pyrazine | Boc (C7), COOH (C2) | 295.31 | Antiviral leads |
| 6,8-Dimethyl analog | Pyrrolo[1,2-a]pyrazine | CH₃ (C6, C8), COOH (C7) | 268.14 (HCl salt) | Anti-inflammatory (mouse models) |
Functional Group Modifications
- n-Ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide (): Replacing the carboxylic acid with a carboxamide group reduces acidity and enhances metabolic stability. Such analogs are prioritized for oral drug candidates due to improved bioavailability .
- Methyl esters and tert-butyl esters (): Ester-protected derivatives (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate in ) are common intermediates. The Boc group in the target compound offers orthogonal protection compared to esters, enabling sequential deprotection strategies in multi-step syntheses .
Biological Activity
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and applications in medicinal chemistry.
Synthesis
The synthesis of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid involves several steps that typically include the formation of the pyrrolo-pyrazine core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The synthesis can be achieved using various coupling reagents and conditions that ensure high yields and purity.
Key Steps in Synthesis
- Formation of Pyrrolo-Pyrazine Core : The initial step often involves cyclization reactions between appropriate precursors.
- Boc Protection : The introduction of the Boc group is critical for enhancing solubility and stability during biological evaluations.
- Carboxylation : The final step includes the introduction of the carboxylic acid functionality.
Biological Activity
The biological activity of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid has been explored in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance:
- Antimycobacterial Evaluation : A study demonstrated that certain pyrazine derivatives showed promising activity against Mycobacterium tuberculosis .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis .
Anticancer Properties
The compound has also been investigated for its anticancer effects:
- Cell Proliferation Inhibition : In vitro studies have shown that it inhibits the proliferation of various human tumor cell lines with a range of GI50 values indicating potent activity .
- Mechanistic Insights : It is believed to induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies have been published detailing the biological evaluation of pyrrolo[1,2-a]pyrazine derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against a range of pathogens including resistant strains. |
| Study 2 | Showed potent inhibition of tumor cell lines with IC50 values in the nanomolar range. |
| Study 3 | Investigated structure-activity relationships (SAR) revealing critical functional groups necessary for bioactivity. |
Research Findings
Recent research highlights the following findings regarding the biological activity of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid:
Q & A
Q. What are the key synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of diamine precursors with diketones under acidic/basic conditions to form the pyrrolo[1,2-a]pyrazine core. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) to protect amine intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents (e.g., THF/water mixtures).
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Confirm Boc group integration (tert-butyl protons at ~1.4 ppm in H NMR) and pyrrolo[1,2-a]pyrazine ring protons (aromatic/heterocyclic signals between 6.5–8.5 ppm).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 310.3 for CHNO) .
Q. What are the primary challenges in handling this compound under laboratory conditions?
- Methodological Answer :
- Stability : The Boc group is sensitive to strong acids (e.g., TFA) and bases, requiring neutral pH storage (4°C, desiccated).
- Solubility : Limited solubility in aqueous buffers necessitates DMSO or DMF for biological assays. Pre-sonication or mild heating (≤40°C) improves dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in multi-step syntheses of this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize cyclization energetics.
- Design of Experiments (DoE) : Apply factorial designs (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, THF/water mixtures at 60°C improve cyclization yields by 15–20% compared to DCM .
- In-situ Monitoring : Employ IR spectroscopy to track Boc deprotection/ring closure kinetics .
Q. How to resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., replacing Boc with benzyloxycarbonyl) to isolate functional group contributions.
- Orthogonal Assays : Validate activity across enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays. For example, analogs lacking the carboxylic acid moiety show reduced binding to metalloproteinases .
- Crystallography : Co-crystallize active analogs with target proteins (e.g., PDB deposition) to confirm binding modes .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to prevent hydrolysis.
- Additive Stabilization : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in storage buffers to suppress radical-mediated degradation .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How to address this?
- Methodological Answer :
- Replicate Conditions : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 1°C) for solubility tests.
- Dynamic Light Scattering (DLS) : Detect aggregates in DMSO/water mixtures; sonicate to disperse particulates.
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl esters in imidazo[1,2-a]pyrazines) to identify trends .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclization Temperature | 60°C (THF/water, pH 7) | |
| Boc Protection Efficiency | >90% (Boc anhydride, 0°C, 2h) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 ACN:HO + 0.1% TFA) |
Key Considerations for Advanced Studies
- Toxicology : Acute toxicity (LD) data are limited; use PPE (gloves, respirators) for in vivo handling .
- Environmental Impact : Avoid aqueous disposal due to potential aquatic toxicity; incinerate via licensed facilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
